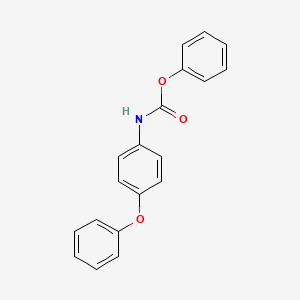

phenyl N-(4-phenoxyphenyl)carbamate

Description

Significance of the Carbamate (B1207046) Functional Group in Synthetic and Materials Chemistry

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone in synthetic and materials chemistry. masterorganicchemistry.com This moiety is essentially an ester of carbamic acid and an amide of a carboxylic acid, bestowing upon it a unique blend of stability and reactivity. masterorganicchemistry.comacs.org In synthetic chemistry, carbamates are widely employed as protecting groups for amines due to their robustness under various reaction conditions and the relative ease of their removal. masterorganicchemistry.com

In the realm of materials science, the carbamate linkage is the fundamental repeating unit in polyurethanes, a versatile class of polymers with wide-ranging applications. wikipedia.org The ability of the carbamate group to form strong hydrogen bonds significantly influences the physical and mechanical properties of these materials. nih.gov Furthermore, the rigidity of the carbamate backbone, attributed to the delocalization of π-electrons, is being explored in the design of novel sequence-defined polymers with specific folding and self-assembly characteristics. nih.govchemrxiv.org

Overview of Aryl N-Phenoxyphenyl Carbamates as a Class of Synthetic Interest

Aryl N-phenoxyphenyl carbamates are a specific subclass of carbamates that incorporate two aryl rings, one of which is a phenoxyphenyl group. This structural motif has attracted interest due to the potential for π-π stacking interactions between the aromatic rings, which can influence the molecular packing in the solid state and the properties of materials derived from these compounds. The synthesis of these compounds is often achieved through the reaction of a substituted phenol (B47542) with an appropriate isocyanate or by reacting a phenoxyaniline (B8288346) derivative with a chloroformate. researchgate.net The electronic nature of the substituents on the aryl rings can be systematically varied to fine-tune the chemical and physical properties of the resulting carbamates. nih.gov Research in this area has explored their potential applications as intermediates in the synthesis of more complex molecules and as components in functional materials. rsc.org

Research Rationale for Investigating Phenyl N-(4-phenoxyphenyl)carbamate

The specific investigation of this compound is driven by several key factors. The presence of the diphenyl ether moiety introduces a degree of conformational flexibility, while the two phenyl rings provide sites for potential intermolecular interactions. Understanding the interplay between the carbamate linkage and the phenoxyphenyl group is crucial for predicting the compound's behavior in various chemical environments. The synthesis and characterization of this particular carbamate provide valuable data for structure-property relationship studies within the broader class of aryl N-phenoxyphenyl carbamates.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound primarily focuses on its synthesis, structural elucidation, and the characterization of its physicochemical properties. Key objectives include:

Developing efficient synthetic routes to obtain the pure compound.

Determining its molecular and crystal structure through techniques like X-ray crystallography.

Characterizing its spectroscopic properties using methods such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Investigating its thermal stability and decomposition behavior.

While direct applications of this compound are not extensively documented, the fundamental data gathered from its study contributes to the broader understanding of carbamate chemistry and informs the design of new materials and molecules with desired functionalities.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-phenoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(23-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)22-16-7-3-1-4-8-16/h1-14H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBWVLNPKAOTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl N 4 Phenoxyphenyl Carbamate

Retrosynthetic Analysis of the Phenyl N-(4-phenoxyphenyl)carbamate Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the primary disconnections are made at the carbamate (B1207046) linkage.

Two principal retrosynthetic pathways emerge:

Pathway A: Disconnection of the N–C(O) bond. This disconnection breaks the bond between the nitrogen of the 4-phenoxyphenylamine moiety and the carbonyl carbon. This approach identifies 4-phenoxyaniline (B93406) and a phenoxycarbonylating agent as the key precursors. The phenoxycarbonylating agent is conceptually derived from phenol (B47542) and a carbonyl source, such as phosgene (B1210022), leading to the practical reagent phenyl chloroformate .

Pathway B: Disconnection of the O–C(O) bond. This disconnection severs the bond between the oxygen of the phenolic group and the carbonyl carbon. This strategy points to 4-phenoxyphenol (B1666991) and phenyl isocyanate as the primary starting materials. Phenyl isocyanate itself is typically generated from aniline (B41778) and phosgene or a phosgene equivalent.

These two pathways represent the most direct and common strategies for assembling the target carbamate structure and form the basis for the classical synthetic methods discussed below.

Classical Approaches to Carbamate Synthesis Applied to this compound

Classical methods for carbamate formation are well-documented and widely used in organic synthesis. These approaches are directly applicable to the construction of this compound.

The reaction between an alcohol or phenol and an isocyanate is one of the most fundamental and efficient methods for preparing carbamates. researchgate.net In the context of the target molecule, this involves the nucleophilic addition of 4-phenoxyphenol to the electrophilic carbon of phenyl isocyanate.

The reaction is typically facilitated by a catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (4-DMAP) or triethylamine (B128534), in an inert solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). semanticscholar.org The base enhances the nucleophilicity of the phenol, accelerating the reaction. This method is often high-yielding and proceeds under mild conditions. semanticscholar.org

Table 1: Synthesis via Phenol and Isocyanate

| Reactant 1 | Reactant 2 | Catalyst (Example) | Solvent (Example) | Product |

| 4-phenoxyphenol | Phenyl isocyanate | 4-DMAP | Dichloromethane | This compound |

Phosgene and its derivatives are powerful reagents for creating the carbonyl bridge in carbamates. Due to the extreme toxicity of phosgene gas, safer liquid alternatives like phenyl chloroformate are commonly employed. nih.gov This aligns with Pathway A of the retrosynthetic analysis.

In this approach, 4-phenoxyaniline is treated with phenyl chloroformate in the presence of a base like triethylamine or pyridine. nih.govresearchgate.net The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature. The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion. This method provides a direct and effective route to the desired product, avoiding the need to prepare or handle the potentially unstable 4-phenoxyphenyl isocyanate. nih.gov

Table 2: Synthesis via Amine and Phenyl Chloroformate

| Reactant 1 | Reagent | Base (Example) | Solvent (Example) | Product |

| 4-phenoxyaniline | Phenyl chloroformate | Triethylamine | Dichloromethane | This compound |

Transcarbamoylation involves the transfer of a carbamoyl (B1232498) group from a donor molecule, such as a simple carbamate or urea (B33335), to an acceptor like an alcohol or amine. union.edu This method can be an effective alternative, particularly when avoiding the direct use of isocyanates or chloroformates is desirable.

For the synthesis of this compound, a potential route involves the reaction of 4-phenoxyphenol with a carbamoyl donor like phenylurea. The reaction can be catalyzed by either acids or bases. researchgate.net For instance, reacting phenylurea with 4-phenoxyphenol, often in the presence of a catalyst, can yield the target carbamate and aniline as a byproduct. Another possibility is the reaction of 4-phenoxyaniline with a carbonate derivative like diphenyl carbonate, though this typically requires more stringent conditions. The use of urea as a carbonyl source is considered a greener alternative to phosgene-based methods. rsc.org

Table 3: Synthesis via Transcarbamoylation

| Substrate | Carbamoyl Donor | Catalyst (Example) | Byproduct (Example) | Product |

| 4-phenoxyphenol | Phenylurea | Zinc Chloride | Aniline | This compound |

| 4-phenoxyaniline | Diphenyl Carbonate | Base | Phenol | This compound |

Emerging and Sustainable Synthetic Pathways for this compound

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient reaction protocols. These emerging methods aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Mechanochemistry, which utilizes mechanical energy (e.g., from ball milling) to induce chemical reactions, is a rapidly advancing field of green chemistry. nih.gov These reactions are often performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing waste.

The synthesis of carbamates is well-suited to mechanochemical conditions. The reaction between 4-phenoxyphenol and phenyl isocyanate could be performed by milling the solid reactants together, potentially with a solid base catalyst. The mechanical force ensures intimate mixing and high reactivity at the molecular level, often leading to faster reaction times and high yields without the need for bulk solvents. nih.gov This approach represents a significant step towards a more sustainable synthesis of this compound and related compounds. A simple and efficient solvent-free method has also been described for converting alcohols and phenols to carbamates using a Brønsted acid reagent, highlighting a move away from traditional solvent-heavy processes. researchgate.net

Table 4: Conceptual Mechanochemical Synthesis

| Reactant 1 (Solid) | Reactant 2 (Solid/Liquid) | Technique | Advantage | Product |

| 4-phenoxyphenol | Phenyl isocyanate | Ball Milling | Solvent-free, reduced waste, high efficiency | This compound |

Metal-Catalyzed Carbamate Synthesis Relevant to this compound

The synthesis of carbamates through metal-catalyzed reactions represents a significant area of research, offering pathways that can enhance efficiency and selectivity. While direct literature on the metal-catalyzed synthesis of this compound is sparse, valuable insights can be drawn from analogous reactions, such as the synthesis of methyl N-phenyl carbamate (MPC).

One relevant study showcases the use of Zn/Al/Ce mixed oxides, derived from hydrotalcite-like precursors, as a heterogeneous catalyst for the aminolysis of dimethyl carbonate (DMC) with aniline to produce MPC. nih.gov This process is an important step in the green synthesis of methylene (B1212753) diphenyl diisocyanate (MDI). nih.gov The catalysts are prepared via coprecipitation, and their activity is highly dependent on the composition.

Detailed research findings indicate that the addition of cerium to the Zn/Al mixed oxide catalyst creates strong interactions that significantly boost catalytic activity. nih.gov The optimal catalyst, containing 2.5% cerium, demonstrated high efficiency in the aminolysis reaction. nih.gov

Table 1: Performance of Zn/Al/Ce Mixed Oxide Catalysts in Methyl N-phenyl Carbamate Synthesis

| Catalyst Composition (Ce %) | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) |

|---|---|---|---|

| 0 | - | - | - |

| 2.5 | 95.8 | 81.6 | 78.2 |

| 5.0 | - | - | - |

| 10.0 | - | - | - |

Data derived from a study on MPC synthesis, demonstrating the potential of similar catalytic systems for this compound. nih.gov

The key advantages of such heterogeneous catalysts are their ease of recovery and recyclability, which are crucial for sustainable industrial processes. nih.gov This methodology, involving the reaction of an amine with a carbonate source over a metal oxide catalyst, provides a framework that could be adapted for the synthesis of this compound from 4-phenoxyaniline and a suitable carbonate source like diphenyl carbonate.

Application of 1,1'-Carbonyldiimidazole in this compound Synthesis

1,1'-Carbonyldiimidazole (CDI) is a versatile and widely used reagent in organic synthesis for creating carbamate linkages, circumventing the need for hazardous reagents like phosgene. researchgate.netwikipedia.org The synthesis of this compound using CDI would typically proceed in a two-step, one-pot reaction.

First, phenol would be reacted with CDI. In this step, one of the imidazole (B134444) groups of CDI is displaced by the phenoxy group, forming a highly reactive phenyl-imidazolyl-1-carboxylate intermediate and releasing imidazole. In the second step, 4-phenoxyaniline is added to the reaction mixture. The amino group of 4-phenoxyaniline then attacks the carbonyl carbon of the reactive intermediate, displacing the remaining imidazole group to form the stable this compound product.

The general reaction scheme is as follows:

Phenol + 1,1'-Carbonyldiimidazole → Phenyl-imidazolyl-1-carboxylate + Imidazole

Phenyl-imidazolyl-1-carboxylate + 4-Phenoxyaniline → this compound + Imidazole

A significant advancement in the use of CDI is the application of mechanochemistry, which involves conducting reactions by milling solids together, often without a solvent. researchgate.netsemanticscholar.org This technique has been successfully used for the synthesis of other carbamates and offers a green chemistry approach. semanticscholar.org Mechanochemical activation can enhance the reactivity of both the alcohol and the carbamoyl-imidazole intermediate under mild conditions, eliminating the need for solvents and simplifying purification. researchgate.net

Optimization of Reaction Conditions for this compound

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is paramount in the synthesis of carbamates. For reactions not employing a coupling agent like CDI, catalysts are often necessary to drive the reaction. Lewis acids, for instance, can be used to activate the carbonyl source. In a potential synthesis from urea and phenol, a Lewis acid catalyst could enhance the carbocation character of the urea, facilitating a nucleophilic attack by phenol. union.edu

As demonstrated in the synthesis of methyl N-phenyl carbamate, mixed metal oxides can serve as highly effective heterogeneous catalysts. nih.gov The efficiency and selectivity of these systems are strongly influenced by their composition. The introduction of a third metal, like cerium into a Zn/Al oxide matrix, can create synergistic effects that improve catalyst performance significantly. nih.gov For the synthesis of this compound, screening a variety of metal combinations and ratios would be essential to identify the optimal catalytic system.

Solvent Effects and Green Chemistry Considerations in Carbamate Synthesis

The solvent plays a critical role in carbamate synthesis, influencing reaction rates and even determining the final product distribution. Studies on the reactivity of phenylcarbamates have shown that solvent polarity can dictate the reaction pathway. For instance, in reactions involving phenylcarbamates, a solvent like tetrahydrofuran (B95107) (THF) can lead to a mixture of products, whereas a more polar solvent like acetonitrile (B52724) (MeCN) can drive the reaction exclusively towards the formation of a specific product like a symmetrical urea. nih.gov

Table 2: Influence of Solvent on Phenylcarbamate Reactions

| Solvent | Polarity | Observed Outcome |

|---|---|---|

| Tetrahydrofuran (THF) | Medium | Mixture of amine and urea products. nih.gov |

| Chloroform | Low | Slow reaction, exclusive formation of urea. nih.gov |

| Acetonitrile (MeCN) | High | Fast reaction, exclusive formation of urea. nih.gov |

From a green chemistry perspective, the ideal synthesis minimizes or eliminates the use of hazardous solvents. Mechanochemical synthesis, as mentioned with CDI, is a prime example of a solvent-free approach that aligns with green chemistry principles. researchgate.netsemanticscholar.org Another green consideration is the use of less toxic and more sustainable reagents. For example, dimethyl carbonate is considered a green reagent, and its use in metal-catalyzed aminolysis presents a more environmentally benign route compared to traditional methods involving phosgene derivatives. nih.gov

Process Intensification and Scalability of this compound Production

Scaling up the production of this compound from the laboratory bench to an industrial scale requires careful consideration of process intensification strategies. These strategies aim to make chemical processes smaller, safer, and more energy-efficient.

One key aspect of process intensification is the potential shift from batch reactors to continuous flow systems. Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. This level of control can lead to higher yields, better selectivity, and more consistent product quality.

The scalability of any proposed synthetic route for this compound would depend on factors such as the cost and availability of starting materials (4-phenoxyaniline, phenol), the expense and stability of the catalyst, energy requirements, and the complexity of product isolation and purification.

Advanced Spectroscopic and Structural Elucidation of Phenyl N 4 Phenoxyphenyl Carbamate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the molecular structure of Phenyl N-(4-phenoxyphenyl)carbamate.

Infrared (IR) Spectroscopic Signatures of the Carbamate (B1207046) Linkage

The infrared spectrum of this compound is characterized by several key absorption bands that confirm the presence of the carbamate linkage and the aromatic moieties. The N-H stretching vibration of the secondary amine in the carbamate group is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is a strong and prominent band, generally appearing in the range of 1700-1730 cm⁻¹. The C-N stretching vibration is expected to be found around 1200-1350 cm⁻¹, while the C-O stretching vibrations of the ester and ether linkages will likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and the characteristic C=C stretching vibrations of the phenyl rings are expected in the 1400-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | 3300-3500 |

| C=O (Carbamate) | Stretching | 1700-1730 |

| C-N (Carbamate) | Stretching | 1200-1350 |

| C-O (Ester/Ether) | Stretching | 1000-1300 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and probing the intrinsic structural features of a molecule through its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be indispensable for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, typically to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, with a chemical formula of C₁₉H₁₅NO₃, the expected exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₉H₁₆NO₃⁺ | 306.1125 |

| [M+Na]⁺ | C₁₉H₁₅NO₃Na⁺ | 328.0944 |

| [M]⁺˙ | C₁₉H₁₅NO₃⁺˙ | 305.1046 |

This table presents the theoretical exact masses for common adducts of this compound, which would be compared against experimental HRMS data for confirmation of its elemental composition.

Fragmentation Pathways of this compound Under Ionization Conditions

Under the energetic conditions of mass spectrometry, such as electron ionization (EI) or collision-induced dissociation (CID), this compound would be expected to fragment in predictable ways, providing valuable structural information. The fragmentation pathways would likely involve the cleavage of the carbamate linkage and the ether bond, which are the most labile parts of the molecule.

Key fragmentation processes would likely include:

Cleavage of the carbamate ester bond: This could lead to the formation of a phenoxy radical and a protonated 4-phenoxyphenyl isocyanate, or a phenyl radical and a protonated 4-phenoxyphenyl carbamate.

Cleavage of the ether linkage: Fragmentation of the 4-phenoxyphenyl group could occur, leading to the loss of a phenyl radical or a phenoxy radical.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carbamates.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion (Structure) | Proposed Formula | Theoretical m/z |

| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.0335 |

| [C₁₂H₉O]⁺ | C₁₂H₉O⁺ | 169.0648 |

| [C₁₃H₁₀NO]⁺ | C₁₃H₁₀NO⁺ | 196.0757 |

| [C₁₂H₁₀N]⁺ | C₁₂H₁₀N⁺ | 168.0808 |

This table outlines some of the primary fragment ions that would be anticipated in the mass spectrum of this compound, aiding in its structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions within this compound Crystals

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these would likely include:

Hydrogen Bonding: The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen are potential hydrogen bond acceptors. N-H···O hydrogen bonds are a common and strong interaction that would likely play a significant role in the crystal packing.

π-π Stacking: The presence of three aromatic rings (two phenyl and one phenoxy) suggests that π-π stacking interactions would be a prominent feature, where the electron-rich aromatic rings arrange themselves in a face-to-face or offset manner.

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of adjacent aromatic rings.

Understanding these interactions is crucial for rationalizing the solid-state properties of the compound.

Conformational Analysis of the Carbamate and Aromatic Rings in the Crystalline State

X-ray crystallography would provide detailed information about the conformation of the molecule. Key conformational parameters to be determined would include:

Planarity of the Carbamate Group: The carbamate group itself is expected to be relatively planar due to resonance, but slight deviations from planarity can occur due to crystal packing forces.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle Description | Atom Sequence Example | Expected Range (°) |

| Phenyl ring to Carbamate plane | C(Ar)-N-C(O)-O | Variable, influenced by packing |

| Phenoxy ring to Ether oxygen | C(Ar)-O-C(Ar)-C(Ar) | Dependent on steric hindrance |

| Phenyl rings relative to each other | C(Ar)-C(Ar)-O-C(Ar) | Non-coplanar to minimize steric clash |

This table highlights the critical dihedral angles that would be analyzed from the X-ray crystal structure to describe the three-dimensional conformation of this compound.

Computational and Theoretical Investigations of Phenyl N 4 Phenoxyphenyl Carbamate

Conformational Analysis and Potential Energy Surfaces

Energy Minimization and Global Conformation Search:Information regarding the global minimum energy conformation and the broader potential energy surface of phenyl N-(4-phenoxyphenyl)carbamate is not available.

Further research or the publication of new computational studies would be required to provide the specific data needed to write a comprehensive article on this topic.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic response.

Computational chemistry allows for the in silico prediction of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For this compound, these predictions can be performed using DFT methods, such as B3LYP, with an appropriate basis set like 6-31G(d).

NMR Chemical Shift Prediction: The expected ¹³C NMR chemical shifts for this compound can be estimated based on calculations and comparison with structurally similar compounds, such as phenyl N-phenylcarbamate researchgate.net. The presence of the phenoxy group is anticipated to influence the chemical shifts of the carbons in the attached phenyl ring, particularly the carbon atom directly bonded to the ether oxygen.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~153 |

| C-ipso (N-C-O) | ~138 |

| C-ortho (N-phenyl) | ~119 |

| C-meta (N-phenyl) | ~129 |

| C-para (N-phenyl) | ~123 |

| C-ipso (O-phenyl) | ~151 |

| C-ortho (O-phenyl) | ~119 |

| C-meta (O-phenyl) | ~130 |

| C-para (O-phenyl) | ~124 |

| C-ipso (phenoxy) | ~157 |

| C-ortho (phenoxy) | ~116 |

| C-meta (phenoxy) | ~130 |

| C-para (phenoxy) | ~120 |

Vibrational Frequency Prediction: The vibrational frequencies corresponding to the fundamental modes of vibration can also be calculated. These theoretical frequencies help in the assignment of experimental IR spectra. Key vibrational modes for carbamates include the N-H stretch, C=O stretch, and C-O stretch.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3300-3400 |

| Aromatic C-H Stretch | ~3000-3100 |

| Carbonyl (C=O) Stretch | ~1700-1730 nih.gov |

| C-N Stretch | ~1200-1300 |

| C-O-C (Ether) Stretch | ~1240 |

| C-O (Ester) Stretch | ~1200 |

A crucial aspect of computational spectroscopy is the validation of theoretical predictions against experimental data. By comparing the calculated NMR and IR spectra with those obtained experimentally, the accuracy of the computational model and the interpretation of the experimental results can be confirmed.

For instance, the calculated ¹³C NMR chemical shifts for this compound can be compared to an experimental spectrum. A good correlation between the predicted and observed shifts would validate the computational methodology and the structural assignment of the resonances. For example, the reported ¹³C NMR spectrum of the closely related phenyl N-phenylcarbamate shows the carbonyl carbon at approximately 153 ppm and the ipso-carbon of the N-phenyl ring at around 138 ppm, which aligns well with theoretical expectations researchgate.net. Any significant deviations between the theoretical and experimental data for the target molecule would prompt a re-evaluation of the computational model or the experimental conditions.

Similarly, the calculated vibrational frequencies can be used to assign the absorption bands in an experimental IR spectrum. The characteristic C=O stretching frequency for aryl carbamates is typically observed in the range of 1700-1730 cm⁻¹ nih.gov. The precise position of this band in the experimental spectrum of this compound can be compared with the calculated value to assess the accuracy of the theoretical model.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal information about conformational changes and the influence of the surrounding environment.

This compound possesses significant conformational flexibility due to the presence of several rotatable bonds, particularly the C-N bond of the carbamate (B1207046) group and the C-O bonds of the diphenyl ether moiety.

The rotation around the C-O bonds of the diphenyl ether fragment determines the relative orientation of the two phenyl rings. Computational studies on diphenyl ethers have shown that the molecule adopts a "skewed" conformation where the phenyl rings are twisted with respect to each other to minimize steric hindrance nih.gov.

Furthermore, the carbamate linkage can exist in different conformations due to hindered rotation around the C-N bond, leading to the possibility of cis and trans isomers with respect to the carbonyl group. For N-aryl carbamates, the trans conformation is generally more stable. The interplay of these rotational degrees of freedom leads to a complex potential energy surface with multiple local minima, corresponding to different stable conformations of the molecule. MD simulations can explore this conformational landscape and determine the relative populations of different conformers in solution or in an amorphous solid state.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations that explicitly include solvent molecules can provide a detailed picture of these solvation effects.

The nature of the solvent will affect the conformational preferences of the molecule. In a polar solvent, conformations with a larger dipole moment may be stabilized. Hydrogen bonding between the solvent and the N-H and C=O groups of the carbamate functionality will also play a crucial role in determining the solvation structure and dynamics. For example, in a protic solvent like methanol, the solvent molecules can act as both hydrogen bond donors and acceptors.

MD simulations can be used to calculate properties such as the radial distribution functions between different atoms of the solute and solvent, which provide a quantitative measure of the solvation shell structure. These simulations can also reveal the dynamics of solvent exchange around the solute and the influence of the solvent on the conformational transitions of this compound.

Chemical Reactivity and Transformation Studies of Phenyl N 4 Phenoxyphenyl Carbamate

Hydrolysis and Transamidation Reactions of the Carbamate (B1207046) Linkage

The carbamate functional group is the most reactive site in the phenyl N-(4-phenoxyphenyl)carbamate molecule. It is susceptible to cleavage through hydrolysis and can undergo transamidation in the presence of amines.

Hydrolysis

The hydrolysis of phenylcarbamates, particularly those derived from primary amines like 4-phenoxyaniline (B93406), is well-documented to proceed under basic conditions. The reaction typically results in the cleavage of the carbamate bond to yield phenol (B47542), 4-phenoxyaniline, and carbon dioxide.

The generally accepted mechanism for the base-mediated hydrolysis of N-aryl phenylcarbamates is an E1cB (Elimination Unimolecular conjugate Base) type mechanism. nih.gov This process involves the initial deprotonation of the carbamate nitrogen by a base, forming an N-anion. This is followed by the rate-determining elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate (4-phenoxyphenyl isocyanate). This intermediate is then rapidly attacked by water to form an unstable carbamic acid, which subsequently decarboxylates to give the final amine product, 4-phenoxyaniline.

Under acidic conditions, phenylcarbamates are generally more stable. nih.gov However, under forcing acidic conditions, hydrolysis can occur, likely proceeding through a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism where the carbonyl oxygen is first protonated, followed by nucleophilic attack of water on the carbonyl carbon.

Table 1: Predicted Products of this compound Hydrolysis

| Conditions | Reactants | Major Products |

| Basic (e.g., NaOH, H₂O) | This compound, Base | Phenol, 4-Phenoxyaniline, Carbonate |

| Acidic (e.g., HCl, H₂O) | This compound, Acid | Phenol, 4-Phenoxyaniline, Carbon Dioxide |

Transamidation

In the presence of primary or secondary amines, this compound is expected to undergo transamidation to form substituted ureas. This reaction also proceeds via the formation of the 4-phenoxyphenyl isocyanate intermediate under basic conditions. The amine nucleophile then attacks the isocyanate, leading to the formation of a new urea (B33335) derivative. nih.gov The efficiency of this reaction is dependent on the nucleophilicity of the reacting amine.

Table 2: Representative Transamidation Reactions of this compound

| Amine Nucleophile | Predicted Urea Product | Byproduct |

| Ammonia | N-(4-phenoxyphenyl)urea | Phenol |

| Ethylamine | N-Ethyl-N'-(4-phenoxyphenyl)urea | Phenol |

| Aniline (B41778) | N-Phenyl-N'-(4-phenoxyphenyl)urea | Phenol |

Aromatic Electrophilic and Nucleophilic Substitution Reactions on Phenyl Rings

The two phenyl rings in this compound offer sites for electrophilic substitution, though their reactivity is influenced by the existing substituents. Nucleophilic aromatic substitution is less likely but could occur under specific conditions.

Aromatic Electrophilic Substitution

The phenoxy group on one ring and the carbamate group on the other dictate the regioselectivity of electrophilic attack. The phenoxy group is an ortho, para-directing activator, while the N-phenylcarbamate group is also generally considered ortho, para-directing, though its activating or deactivating strength can be influenced by reaction conditions.

Given the presence of two aromatic rings, electrophilic substitution could potentially occur on either. The ring activated by the ether oxygen is likely to be more susceptible to electrophilic attack than the ring attached to the carbamate nitrogen. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would be expected to introduce a nitro group at the ortho or para positions relative to the activating groups.

Aromatic Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) on an unsubstituted aryl ring is generally difficult. researchgate.net For SNAr to occur on this compound, the presence of strong electron-withdrawing groups on the ring and a good leaving group would be necessary, neither of which are inherent to the parent molecule. However, if the molecule were modified to include, for example, a nitro group ortho or para to a halogen, then nucleophilic substitution at that position would become more feasible.

Reactions Involving the Nitrogen Atom of the Carbamate Group

The nitrogen atom in the carbamate linkage, being a secondary amine derivative, retains a hydrogen atom and a lone pair of electrons, allowing it to participate in reactions such as N-alkylation and N-acylation.

Deprotonation of the nitrogen with a strong base would generate a nucleophilic N-anion. This anion could then react with various electrophiles. For instance, reaction with an alkyl halide would lead to an N-alkylated product. Similarly, acylation with an acid chloride or anhydride (B1165640) would yield an N-acylated derivative, effectively forming an imide-like structure. These reactions would, however, be in competition with reactions at the carbamate carbonyl group.

Thermal Stability and Decomposition Pathways

One plausible decomposition pathway involves the cleavage of the carbamate bond to regenerate the constituent amine and isocyanate, or further decomposition products. For this compound, heating could potentially lead to the formation of 4-phenoxyaniline and phenyl isocyanate, or their decomposition products. Another possible pathway is the decarboxylation to form a diarylamine, though this is less common for aryl carbamates compared to alkyl carbamates. The presence of the ether linkage might also influence the decomposition pathway, potentially leading to cleavage at the ether bond at very high temperatures.

Mechanistic Investigations of Key Transformations

The key transformations of this compound revolve around the reactivity of the carbamate group. As discussed, the hydrolysis and transamidation reactions are believed to proceed through a common isocyanate intermediate via an E1cB mechanism under basic conditions. nih.gov

Computational studies could also provide valuable insights into the transition states and intermediates involved in these reactions, helping to further elucidate the reaction pathways and predict the reactivity of this and related compounds.

Derivatization and Structural Modification of Phenyl N 4 Phenoxyphenyl Carbamate

Synthesis of Analogs with Substituents on the Phenyl Moieties

The synthesis of analogs of phenyl N-(4-phenoxyphenyl)carbamate with substituents on the phenyl moieties can be achieved through several established synthetic routes. A common method involves the reaction of a substituted phenol (B47542) with a substituted phenyl isocyanate, or by reacting a substituted aniline (B41778) with a substituted phenyl chloroformate.

For instance, the introduction of substituents onto the N-phenyl ring can be accomplished by using appropriately substituted anilines as starting materials. The general reaction involves the treatment of a substituted aniline with phenyl chloroformate in the presence of a base, such as triethylamine (B128534) (TEA), in an inert solvent like diethyl ether. This method has been successfully employed for the synthesis of a variety of N-aryl carbamates. nih.gov

A general scheme for this synthesis is as follows:

Scheme 1: Synthesis of Substituted this compound Analogs

Similarly, substituents can be introduced on the O-phenyl ring of the 4-phenoxyphenyl moiety. This can be achieved by starting with a substituted 4-phenoxyphenol (B1666991), which is then reacted with phenyl isocyanate. The synthesis of substituted 4-phenoxyphenols can be accomplished via nucleophilic aromatic substitution reactions, for example, by reacting a substituted phenol with a p-halonitrobenzene followed by reduction of the nitro group and subsequent diazotization and hydrolysis.

The synthesis of various substituted N-aryl carbamates has been reported in the literature, providing a basis for the preparation of a wide array of this compound analogs. mdpi.com These synthetic strategies allow for the introduction of a wide range of functional groups, including alkyl, alkoxy, halogen, and nitro groups, onto either of the phenyl rings. The choice of synthetic route often depends on the desired substitution pattern and the commercial availability of the starting materials.

Table 1: Examples of Synthesized N-Aryl Carbamate (B1207046) Analogs and their Properties

| Substituent on N-phenyl ring | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|

| 2,3-dichloro | - | - | mdpi.com |

| 2,4-dichloro | - | - | mdpi.com |

| 4-bromo-3-methyl | - | - | mdpi.com |

| 4-(trifluoromethoxy) | 73-74 | 84 | mdpi.com |

Modification of the Carbamate Linkage for Enhanced Stability or Reactivity

The carbamate linkage in this compound is a key functional group that governs its chemical reactivity and stability. Modifications to this linkage can be designed to either enhance its stability or to promote specific reactions.

Enhanced Stability: The stability of the carbamate group can be influenced by the electronic nature of the substituents on the nitrogen and oxygen atoms. Generally, electron-donating groups on the nitrogen atom and electron-withdrawing groups on the phenoxy oxygen can increase the stability of the carbamate bond by modulating the electron density and the strength of the N-C and O-C bonds. nih.gov For example, the introduction of alkyl groups on the nitrogen atom can increase the stability of the carbamate towards hydrolysis.

Enhanced Reactivity: Conversely, the reactivity of the carbamate can be enhanced to facilitate its use as an intermediate in organic synthesis. Phenyl carbamates derived from primary amines are known to undergo thermal decomposition or base-catalyzed elimination to form isocyanates. nih.gov This reactivity can be harnessed for the synthesis of ureas and other nitrogen-containing compounds. The mechanism of basic hydrolysis of phenoxycarbonyl (Phoc) carbamates differs based on the substitution on the nitrogen atom. Carbamates from primary amines can react through an E1cb-type mechanism, forming an isocyanate intermediate in situ. nih.gov

Furthermore, the carbamate group can be replaced with other linkages to create analogs with different properties. For example, the replacement of the carbamate with a thiocarbamate or a dithiocarbamate (B8719985) linkage can be explored to alter the electronic properties and biological activity of the resulting compounds.

Development of Polymeric Structures Incorporating this compound Units

The bifunctional nature of derivatives of this compound allows for their use as monomers in the synthesis of polymeric materials such as polyurethanes and polycarbonates. By introducing reactive groups at both ends of the molecule, such as hydroxyl or isocyanate functionalities, these monomers can be incorporated into polymer backbones.

For example, a diol derivative of this compound could be synthesized and subsequently polymerized with a diisocyanate to form a polyurethane. The resulting poly(ether-urethane)s could exhibit interesting thermal and mechanical properties due to the presence of the rigid phenoxyphenyl units in the polymer backbone. The synthesis of poly(ether-ester urethane)s from various diols and diisocyanates has been extensively studied, providing a framework for the development of polymers from this compound derivatives. nih.govresearchgate.netepa.gov

Table 2: Potential Polymeric Structures from this compound Derivatives

| Polymer Type | Monomer 1 | Monomer 2 | Potential Properties |

|---|---|---|---|

| Polyurethane | Diol derivative of this compound | Diisocyanate (e.g., MDI, TDI) | High thermal stability, good mechanical strength |

Structure-Property Relationships (Non-Biological Focus)

The thermal properties of this compound and its derivatives, such as melting point (Tm), glass transition temperature (Tg), and decomposition temperature (Td), are significantly influenced by structural modifications.

Substituent Effects: The introduction of substituents on the phenyl rings can alter the intermolecular forces, such as van der Waals interactions and hydrogen bonding, which in turn affects the melting point and thermal stability. For instance, the thermal decomposition of t-butyl N-arylcarbamates has been shown to be dependent on the nature of the substituent on the aryl ring. Electron-withdrawing groups on the N-phenyl ring have been found to increase the rate of thermal decomposition. cdnsciencepub.com In a study on a series of t-butyl N-arylcarbamates, the decomposition reaction was found to be first-order, yielding carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com

Polymeric Structures: In polymeric systems, the incorporation of the rigid this compound unit into the polymer backbone is expected to increase the glass transition temperature and enhance the thermal stability of the resulting polymer. mdpi.com The thermal stability of polyurethanes is known to be dependent on the chemical structure of both the hard and soft segments. mdpi.com The introduction of aromatic and bulky groups like the phenoxyphenyl moiety would restrict the segmental motion of the polymer chains, leading to a higher Tg and improved thermal resistance. For example, the addition of tetramethylbisphenol A to polycarbonate has been shown to significantly improve its thermal properties. nih.gov

Table 3: Thermal Decomposition Data for Selected N-Arylcarbamates

| Compound | Decomposition Temperature Range (°C) | Key Products | Reference |

|---|---|---|---|

| t-butyl N-phenylcarbamate | 177.5 | Aniline, CO2, isobutylene | cdnsciencepub.com |

The optical and electronic properties of this compound can be tuned through derivatization. These properties are of interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Optical Properties: The introduction of chromophoric or auxochromic groups onto the phenyl rings can significantly alter the UV-visible absorption and fluorescence emission spectra of the molecule. For example, extending the π-conjugation of the system by introducing groups like phenylethynyl can lead to a bathochromic (red) shift in the absorption and emission wavelengths and potentially increase the fluorescence quantum yield. nih.gov The synthesis of new organic Schiff base/ester derivatives has shown that modifications to the molecular structure can significantly impact their photoactive properties, with absorption maxima being dependent on the nature of the terminal alkoxy chain. mdpi.com

Electronic Properties: The electronic characteristics of carbamate derivatives can also be modulated by structural changes. Theoretical studies on the electronic structure of carbamate derivatives have been conducted to understand their reactivity and potential as inhibitors of enzymes. semanticscholar.org These studies calculate properties such as the total π-electron density and superdelocalizability for nucleophilic reactivity. semanticscholar.org The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the electronic properties of the molecule. The crystal structure and electronic properties of other carbamate derivatives have been investigated using density functional theory (DFT) calculations, providing insights into their structural and electronic nature. epa.gov

Potential Non Biological Applications of Phenyl N 4 Phenoxyphenyl Carbamate and Its Derivatives

Role as a Synthetic Intermediate in Organic Chemistry

Phenyl N-(4-phenoxyphenyl)carbamate can serve as a versatile intermediate in the synthesis of more complex organic molecules. The carbamate (B1207046) group can act as a protecting group for the 4-phenoxyaniline (B93406) moiety, which can be deprotected under specific conditions to yield the free amine for further reactions. nih.govacs.org

A general and widely applicable method for the synthesis of phenyl carbamates involves the reaction of an amine with phenyl chloroformate in the presence of a base. nih.gov For the synthesis of this compound, this would involve the reaction of 4-phenoxyaniline with phenyl chloroformate.

Reaction Scheme for the Synthesis of this compound:

The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) at room temperature. nih.gov A variety of bases can be used, with common choices being triethylamine (B128534) or pyridine. The general procedure involves dissolving the amine in the solvent, followed by the slow addition of phenyl chloroformate. nih.gov After the reaction is complete, an aqueous workup is performed to remove the hydrochloride salt of the base and other water-soluble impurities. The final product can then be purified by recrystallization or column chromatography. nih.gov

Table 1: General Reaction Conditions for the Synthesis of Phenyl Carbamates

| Parameter | Condition | Reference |

| Reactants | Amine, Phenyl Chloroformate | nih.gov |

| Solvent | Tetrahydrofuran (THF), Dichloromethane | nih.gov |

| Base | Triethylamine, Pyridine | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Workup | Aqueous extraction | nih.gov |

| Purification | Recrystallization, Column Chromatography | nih.gov |

Once synthesized, the carbamate can undergo various transformations. For instance, the phenoxycarbonyl (Phoc) group can be cleaved under basic conditions to regenerate the amine. nih.gov This amine can then be used in subsequent synthetic steps to build more complex molecules. Furthermore, the aromatic rings of this compound can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups, thereby expanding its utility as a synthetic intermediate. The diaryl ether linkage is a structural motif found in various biologically active compounds and functional materials, making intermediates like this compound valuable starting points for their synthesis. snnu.edu.cnacs.orgjsynthchem.com

Applications in Polymer and Materials Science

The structure of this compound suggests its potential utility in the field of polymer and materials science, particularly in the development of high-performance polymers.

The incorporation of the rigid and bulky phenoxyphenyl group into a polymer backbone is expected to enhance its thermal stability and mechanical strength due to increased intermolecular interactions and restricted chain mobility. researchgate.net The diaryl ether linkage offers a combination of rigidity and some conformational flexibility, which can lead to polymers with a good balance of properties. researchgate.net Therefore, derivatives of this compound, such as those containing hydroxyl or amino groups at different positions, could be designed and synthesized to act as monomers for polymerization.

The properties that make this compound and its derivatives potentially useful in bulk polymers also translate to applications in coatings and adhesives. The rigid aromatic structure could contribute to the hardness and scratch resistance of coatings. The carbamate group, with its ability to form hydrogen bonds, can promote adhesion to various substrates.

While direct research on the use of this compound in this context is limited, the principles of polymer chemistry suggest its potential. For example, polyether carbamate compounds are known to be useful in coating compositions. google.com The incorporation of the phenoxyphenyl moiety could enhance the thermal and chemical resistance of such coatings. Further research would be needed to synthesize appropriate functionalized derivatives and evaluate their performance in coating and adhesive formulations.

Use in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions and their use in the design of complex, ordered structures. researchgate.net this compound, with its combination of aromatic rings and a hydrogen-bonding carbamate group, is an excellent candidate for studies in this area.

The self-assembly of molecules is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The carbamate group in this compound is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.netresearchgate.net This can lead to the formation of one-dimensional chains or two-dimensional sheets through intermolecular hydrogen bonds.

Furthermore, the phenyl and phenoxyphenyl groups provide extensive surfaces for π-π stacking interactions. researchgate.net The interaction between the electron-rich π-systems of the aromatic rings can contribute significantly to the stability of the resulting supramolecular architectures. The interplay between the directional hydrogen bonds and the less directional π-π stacking interactions would determine the final packing arrangement in the solid state. The flexible diaryl ether linkage allows for different conformations, which could lead to polymorphism, where the compound can crystallize in multiple forms with different properties. acs.org

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Potential Outcome |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Formation of chains, sheets, or other ordered assemblies |

| π-π Stacking | Phenyl and phenoxyphenyl rings | Stabilization of crystal packing |

| van der Waals Forces | Entire molecule | Overall crystal lattice energy |

Cocrystallization is a technique used to modify the physicochemical properties of solid compounds by combining them with a second, different molecule (a coformer) in the same crystal lattice. nih.govbiotech-asia.org The ability of this compound to participate in hydrogen bonding and π-π stacking makes it a promising candidate for forming cocrystals with a variety of coformers. The selection of a coformer with complementary functional groups could lead to the formation of robust supramolecular synthons, which are predictable patterns of non-covalent interactions. nih.gov

Inclusion complexes are another area of supramolecular chemistry where this compound could find application. These are formed when a "host" molecule encapsulates a "guest" molecule. Common host molecules include cyclodextrins and calixarenes, which have hydrophobic cavities. The aromatic phenoxyphenyl group of the carbamate could potentially be encapsulated within the cavity of a suitable host molecule. Such complexation could alter the solubility and reactivity of the carbamate. While specific studies on inclusion complexes of this compound are not available, research on related carbamates has shown their potential for such applications. nih.govnih.gov

Exploration in Catalysis or Ligand Design

While direct catalytic applications of this compound are not extensively documented in publicly available research, the structural motifs within the molecule—specifically the carbamate and phenoxyphenyl groups—are present in various ligands that have been successfully employed in catalysis. The potential for this compound and its derivatives to act as ligands in catalytic systems can be inferred by examining the roles of these functional groups in known catalysts.

The carbamate moiety can act as a versatile coordinating group for various transition metals. The nitrogen and oxygen atoms of the carbamate can chelate to a metal center, influencing its electronic properties and steric environment. This, in turn, can modulate the catalytic activity and selectivity of the resulting metal complex. For instance, dirhodium(II) carboxamidate complexes are well-established catalysts for a range of transformations, including cyclopropanation and C-H insertion reactions. nih.govresearchgate.net Although these are carboxamidates and not carbamates, the underlying principle of using an amide-like linkage to tune the properties of a dimetal center is relevant.

Similarly, palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, have utilized N-aryl carbamates. researchgate.netresearchgate.netacs.orgcsuohio.edu In these cases, the carbamate group can influence the electronic and steric properties of the ligands, which are crucial for the efficiency and selectivity of catalytic processes like Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. sigmaaldrich.com The development of specialized ligands is a key factor in the advancement of these coupling methods. nih.gov

The phenoxyphenyl group, an ether-containing aromatic system, can also play a significant role in ligand design. The ether oxygen can act as a hemilabile coordinating atom, reversibly binding to the metal center. This property can be advantageous in catalysis by stabilizing the active species while allowing for substrate coordination. For example, rhodium(I) complexes with ether-phosphine ligands have been investigated for their catalytic reactivity. researchgate.net Furthermore, phenoxy-imine and other phenoxy-containing ligands have been used to create transition metal complexes for polymerization and oxidation catalysis. nih.govresearchgate.net The steric bulk and electronic nature of the phenoxy group can be readily modified to fine-tune the catalyst's performance. Nickel catalysts, in particular, have shown efficacy in cross-coupling reactions involving aryl ethers, demonstrating the reactivity of the C-O bond in this moiety under certain catalytic conditions. acs.org

Given these precedents, derivatives of this compound could be envisioned as ligands for various catalytic applications. By modifying the basic structure, it would be possible to design ligands with specific properties. For example, the introduction of phosphine (B1218219) or other strong donor groups onto the phenyl or phenoxy rings could create multidentate ligands capable of forming stable and active complexes with metals like rhodium, palladium, or iridium. researchgate.netresearchgate.netnih.gov The combination of the carbamate and phenoxyphenyl functionalities within a single ligand framework offers opportunities for creating novel catalyst systems with unique reactivity and selectivity.

The following table summarizes the types of catalytic reactions where ligands containing carbamate or phenoxy functionalities have been employed, suggesting potential areas of exploration for derivatives of this compound.

| Catalytic Reaction | Metal Center | Ligand Feature | Potential Role of this compound Derivative |

| Cyclopropanation | Rhodium | Carboxamidate | As a bidentate ligand influencing the stereoselectivity. |

| C-H Activation/Insertion | Rhodium | Carboxamidate | To control the reactivity and selectivity of the metal carbene intermediate. |

| Suzuki-Miyaura Coupling | Palladium | N-Aryl Carbamate | To modify the electronic properties of the catalyst and improve coupling efficiency. |

| Buchwald-Hartwig Amination | Palladium | N-Aryl Carbamate | To enhance the rate and scope of C-N bond formation. |

| Ethylene Polymerization | Titanium, Zirconium | Phenoxy-Imine | To control polymer molecular weight and properties. |

| Alkene Hydroformylation | Rhodium, Iridium | Ether-Phosphine | To act as a hemilabile ligand, influencing regioselectivity. |

| Oxidation Catalysis | Ruthenium, Iron | Phenoxy-Imine | To stabilize high-valent metal-oxo species. |

Further research into the synthesis and coordination chemistry of metal complexes with this compound and its derivatives would be necessary to fully explore their potential in catalysis and ligand design.

Conclusions and Future Research Directions

Summary of Current Understanding of Phenyl N-(4-phenoxyphenyl)carbamate

This compound is a distinct organic compound characterized by a carbamate (B1207046) linkage between a phenyl group and a 4-phenoxyphenyl group. Its fundamental properties as identified in chemical databases are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 860786-74-9 |

| Molecular Formula | C₁₉H₁₅NO₃ |

| IUPAC Name | This compound |

| Molecular Weight | 305.33 g/mol |

Data sourced from publicly available chemical supplier databases.

Currently, the documented scientific understanding of this compound is confined to its basic chemical identity. There is a notable absence of published research detailing its specific synthesis, physicochemical properties beyond the molecular formula and weight, or its reactivity. A safety data sheet for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled. keyorganics.net However, the same source explicitly states a lack of data regarding its acute toxicity, skin and eye irritation potential, sensitization effects, mutagenicity, carcinogenicity, and reproductive toxicity. keyorganics.net

Identification of Knowledge Gaps and Unexplored Research Avenues

The current body of scientific literature presents significant knowledge gaps concerning this compound. A thorough review reveals a lack of dedicated studies on this specific molecule. Consequently, numerous research avenues remain unexplored.

Key Knowledge Gaps:

Synthesis and Characterization: There are no established and optimized synthetic routes specifically reported for this compound in peer-reviewed literature. While general methods for carbamate synthesis exist, such as the reaction of an isocyanate with a phenol (B47542) or an alcohol with a carbamoyl (B1232498) chloride, specific conditions and yields for this compound are not documented. Furthermore, detailed characterization data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are not publicly available.

Physicochemical Properties: Beyond its molecular formula and weight, there is a dearth of information on its physical and chemical properties. Data on its melting point, boiling point, solubility in various solvents, and crystallographic structure are yet to be determined and reported.

Reactivity and Stability: The chemical reactivity and stability of this compound under various conditions (e.g., pH, temperature, light) have not been investigated. Understanding its degradation pathways and potential reaction products is crucial for any potential application.

Biological Activity: There is no published research on the biological effects of this compound. Its potential as a therapeutic agent, pesticide, or its toxicological profile remains entirely unknown.

Future Prospects in Advanced Synthetic Methodologies

Future research should prioritize the development of efficient and sustainable synthetic methodologies for this compound. Exploration of modern synthetic techniques could offer significant advantages over classical methods.

Potential Research Directions:

Catalytic Approaches: Investigating the use of transition-metal catalysts or organocatalysts for the carbamation reaction could lead to milder reaction conditions, higher yields, and improved selectivity.

Flow Chemistry: The application of continuous flow synthesis could offer benefits in terms of safety, scalability, and process control for the production of this compound.

Green Chemistry Principles: Future synthetic strategies should aim to incorporate green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and minimizing waste generation.

Emerging Opportunities in Materials Science and Beyond for this compound

While currently unexplored, the molecular structure of this compound, featuring rigid aromatic rings and a polar carbamate linker, suggests potential for its application in materials science.

Hypothetical Areas of Application:

Polymer Chemistry: The molecule could serve as a monomer or a building block for the synthesis of novel polymers, such as polyurethanes or polycarbonates, with potentially unique thermal or mechanical properties. The presence of the diaryl ether moiety might impart flexibility and thermal stability to such polymers.

Liquid Crystals: The rigid, elongated structure of the molecule suggests that it could be investigated for liquid crystalline properties. Derivatives of this compound might exhibit mesophase behavior, making them potentially useful in display technologies or as sensors.

Organic Electronics: The aromatic nature of the compound could warrant investigation into its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although significant derivatization would likely be necessary to tune its electronic properties.

Potential for Multidisciplinary Collaborations

The significant knowledge gaps associated with this compound present a unique opportunity for multidisciplinary collaborations.

Synthetic Chemistry and Computational Chemistry: Collaboration between synthetic chemists and computational chemists could aid in predicting the properties of the molecule, understanding its reactivity, and designing efficient synthetic pathways.

Materials Science and Engineering: Joint efforts between materials scientists and chemists would be essential to explore its potential in the development of new materials and to characterize their properties.

Biology and Toxicology: Should the compound become more readily available through optimized synthesis, collaborations with biologists and toxicologists would be crucial to assess its biological activity and to ensure its safe handling and potential application.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing phenyl N-(4-phenoxyphenyl)carbamate, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via a carbamate-forming reaction between 4-phenoxyaniline and phenyl chloroformate under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and the use of a tertiary amine (e.g., triethylamine) as an acid scavenger .

- Analytical Validation : Post-synthesis purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic peaks: δ 7.2–7.5 ppm for aromatic protons, δ 10.1 ppm for carbamate NH) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, focusing on resolving potential disorder in the phenoxy group. Data collection at 294 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .

- Complementary Techniques : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and FT-IR for carbamate C=O stretch (~1700 cm) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?

- Disorder and Twinning : The 4-phenoxyphenyl group may exhibit rotational disorder. Mitigate this by collecting high-resolution data (≤ 0.8 Å) and applying TWINLAWS in SHELXL for twinned crystals .

- Validation Metrics : Ensure R-factor < 0.05 and data-to-parameter ratio > 10. Use PLATON’s ADDSYM to check for missed symmetry .

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs). The trifluoromethoxy group (if present in analogs) enhances electron-withdrawing effects, altering reactivity in photochemical reactions .

- Molecular Docking : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carbamate NH and active-site residues .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity?

- SAR Analysis : Replace the phenoxy group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups. Assess cytotoxicity via MTT assays in cell lines (e.g., HeLa). Fluorinated analogs often show enhanced metabolic stability .

- Data Interpretation : Use PCA (Principal Component Analysis) to correlate substituent effects with bioactivity data. Address contradictions (e.g., conflicting IC values) by standardizing assay protocols .

Q. What strategies resolve discrepancies between experimental and computational data for this compound?

- Case Study : If DFT-predicted NMR shifts deviate from experimental values, re-optimize the geometry accounting for solvent effects (e.g., IEF-PCM model for DMSO). Cross-validate with DEPT-135 NMR .

- Error Analysis : Apply Hamilton’s R-factor ratio test to crystallographic data. For spectral mismatches, check for impurities via LC-MS .

Methodological Notes

- Safety Protocols : When handling analogs regulated under controlled substance laws (e.g., fentanyl carbamate derivatives), adhere to DEA guidelines for secure storage and disposal .

- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.